molecular formula C16H13NO4 B11709373 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11709373
M. Wt: 283.28 g/mol
InChI Key: KLIQNAYCWVTEFI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone ring fused with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 3,4-dimethoxyaniline with salicylic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazinone ring. Common reagents used in this synthesis include acetic anhydride and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, benzoxazine derivatives, and various substituted benzoxazinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H13NO4/c1-19-13-8-7-10(9-14(13)20-2)15-17-12-6-4-3-5-11(12)16(18)21-15/h3-9H,1-2H3

InChI Key

KLIQNAYCWVTEFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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